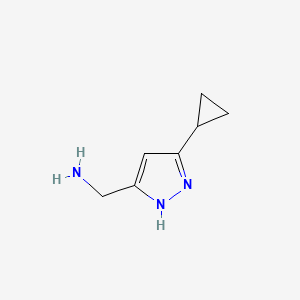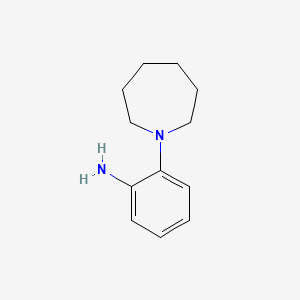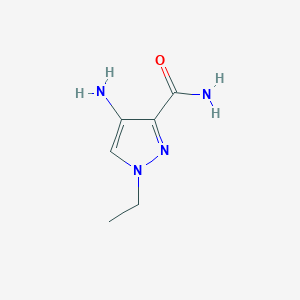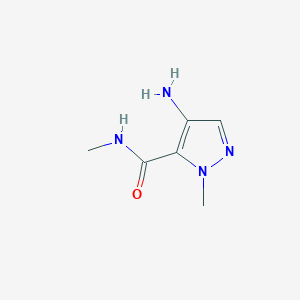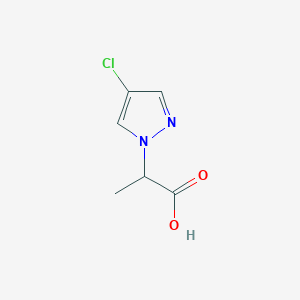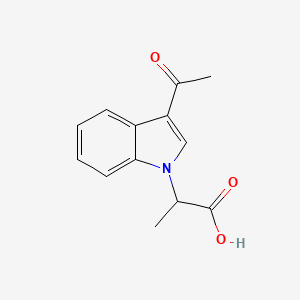
Propanoic acid, 2-hydroxy-, butyl ester, (2S)-
Descripción general
Descripción
The compound "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis which can provide insights into the synthesis and properties of similar esters and acids. The first paper discusses the synthesis of a chiral resolving agent, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, which shares a similar structure to the compound , indicating the importance of stereochemistry in such compounds . The second paper reports on the synthesis of optically pure derivatives of a compound with a similar stereochemical notation, (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, which suggests that the synthesis of such compounds can be complex and requires careful control of stereochemistry .
Synthesis Analysis
The synthesis of chiral compounds like the ones mentioned in the papers involves multiple steps that ensure the correct stereochemistry is achieved. In the first paper, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid involves X-ray structural analysis to determine the absolute configuration, which is crucial for the compound's resolving capabilities . The second paper describes a method to synthesize a compound with a specific stereochemistry without the need for protecting groups that are typically troublesome, indicating advancements in synthetic methods that could be applicable to the synthesis of "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-" .
Molecular Structure Analysis
The molecular structure of chiral compounds is critical for their function. The first paper provides an example of how X-ray structural analysis can be used to determine the absolute configuration of a chiral molecule . The NMR analysis in the same study also helps in understanding the conformation of the molecule in solution, which is important for predicting its reactivity and interactions .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-", but they do provide examples of how chiral compounds can be used in chemical resolutions and as precursors for other reactions. For instance, the compound synthesized in the first paper is used for the resolution of racemic mixtures, which is a common type of chemical reaction involving chiral molecules . The second paper discusses the use of a chiral compound as a precursor for synthesizing aminopeptidase inhibitors, showing the potential for such molecules to participate in biochemically relevant reactions .
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of "Propanoic acid, 2-hydroxy-, butyl ester, (2S)-", they do highlight the importance of stereochemistry in determining these properties. The stereochemistry can affect the boiling point, solubility, and reactivity of such compounds. The synthesis methods described in the papers suggest that the physical and chemical properties of these compounds can be finely tuned by controlling their stereochemistry during the synthesis process .
Aplicaciones Científicas De Investigación
Fragrance and Flavoring Industry
- Application : Butyl propionate is used to make fragrances, perfumes and as a flavoring .
- Methods : It is derived by esterification of propionic acid with butanol .
- Results : The resulting compound has a pear drops-like or apple-like odor .
Paints and Primers
- Application : It is used in paints and primers for auto body or engine, appliance coatings .
- Methods : It is mixed with other chemicals to create the desired paint or primer .
- Results : The resulting paints and primers have specific properties suitable for their intended use .
Solvent for Adhesives and Nitrocellulose
- Application : Butyl propionate is used as a solvent for adhesives and nitrocellulose .
- Methods : It is mixed with these substances to create a solution that can be applied as needed .
- Results : The resulting solutions have the desired properties for their intended use .
Polymerization Reactions for Acrylic Resins
Propiedades
IUPAC Name |
butyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRABAEUHTLLEML-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042335 | |
| Record name | Butyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-hydroxy-, butyl ester, (2S)- | |
CAS RN |
34451-19-9 | |
| Record name | Butyl (2S)-2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Butyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, butyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl (S)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL LACTATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33GLZ553P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)
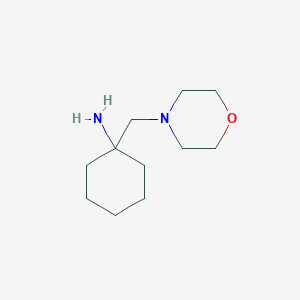
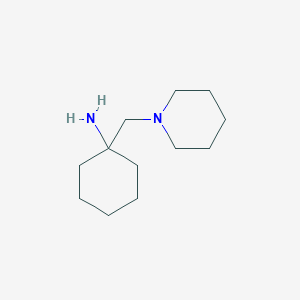
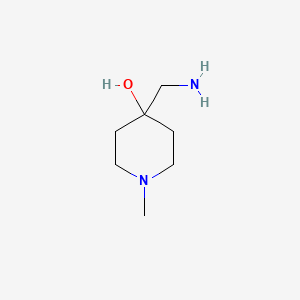
![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)
